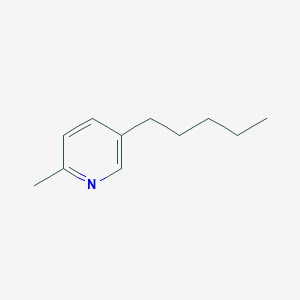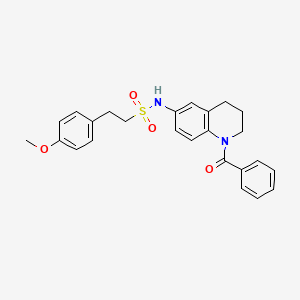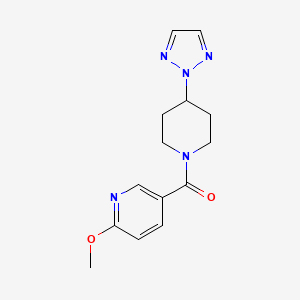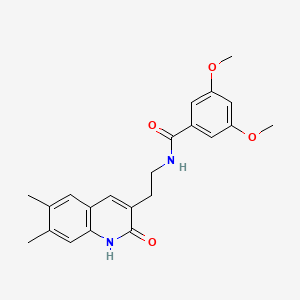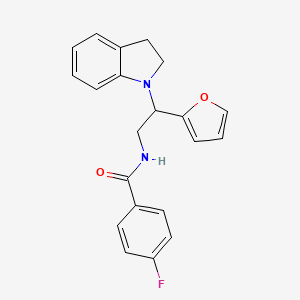
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, also known as DMPT, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMPT is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Molecular Docking and Anticonvulsant Activity
Urea derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant efficacy. These studies involve molecular docking to predict interactions with biological targets, providing insights into potential therapeutic applications (Thakur et al., 2017).
Structural Studies through Spectroscopy and X-ray Diffraction
The structure of substituted ureas has been investigated using solid-state NMR, vibrational spectroscopy, and X-ray diffraction, highlighting the importance of hydrogen bonding in determining the properties of these compounds (Kołodziejski et al., 1993).
Neuropeptide Receptor Antagonism
Research on trisubstituted phenyl urea derivatives has identified their role as neuropeptide Y5 receptor antagonists, indicating their potential for developing treatments for conditions related to this receptor (Fotsch et al., 2001).
Acetylcholinesterase Inhibition
Certain urea compounds have been synthesized and assessed for their antiacetylcholinesterase activity, aiming to optimize their structure for enhanced effectiveness, which is crucial for Alzheimer's disease treatment strategies (Vidaluc et al., 1995).
Cytotoxicity and DNA-Topoisomerase Inhibition
A series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas have been synthesized, showing significant antiproliferative action against various cancer cell lines and inhibitory activity against DNA topoisomerases, which are key targets in cancer therapy (Esteves-Souza et al., 2006).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-5-6-16(12-14(13)2)20-18(22)19-9-7-15(8-10-21)17-4-3-11-23-17/h3-6,11-12,15,21H,7-10H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFVVGPLQJHSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC(CCO)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

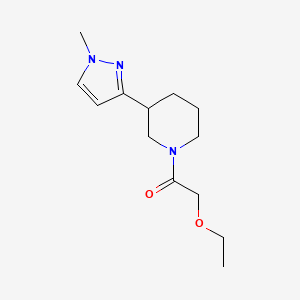


![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)
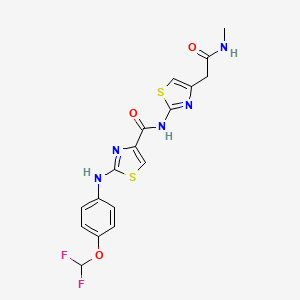
![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)
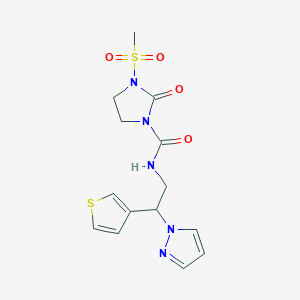
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)
